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molecular formula C11H11BrO2 B8532671 2-Bromo-4-methoxy-5-methyl-indan-1-one

2-Bromo-4-methoxy-5-methyl-indan-1-one

Cat. No. B8532671
M. Wt: 255.11 g/mol
InChI Key: WZMGFGKEBSOBRI-UHFFFAOYSA-N
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Patent
US08378118B2

Procedure details

To a stirred solution of 4-Methoxy-5-methyl-indan-1-one (5.0 gm, 0.0284 mole) in Acetic acid (65 ml) and Hydrobromic acid (1 ml), a solution of Bromine (1.47 ml, 0.0284 mole) in 5 ml Acetic acid was added at 10-20° C. The reaction mixture was stirred at 20-25° C. for an hour. Then it was poured into saturated solution of Sodium bicarbonate and extracted with Diethyl ether (3×100 ml). The organic layer was dried over Sodium sulphate, distilled under vacuum to give crude product which was purified over column chromatography using Ethyl acetate:Hexane (5:95) as a mobile phase. The collected fractions were distilled to give 3.2 gm of desired product as a viscous oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.47 mL
Type
reactant
Reaction Step One
Quantity
65 mL
Type
solvent
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[C:11]([CH3:12])=[CH:10][CH:9]=[C:8]2[C:4]=1[CH2:5][CH2:6][C:7]2=[O:13].[Br:14]Br.C(=O)(O)[O-].[Na+]>C(O)(=O)C.Br>[Br:14][CH:6]1[CH2:5][C:4]2[C:8](=[CH:9][CH:10]=[C:11]([CH3:12])[C:3]=2[O:2][CH3:1])[C:7]1=[O:13] |f:2.3|

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
COC1=C2CCC(C2=CC=C1C)=O
Name
Quantity
1.47 mL
Type
reactant
Smiles
BrBr
Name
Quantity
65 mL
Type
solvent
Smiles
C(C)(=O)O
Name
Quantity
1 mL
Type
solvent
Smiles
Br
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])(O)=O.[Na+]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
The reaction mixture was stirred at 20-25° C. for an hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with Diethyl ether (3×100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Sodium sulphate
DISTILLATION
Type
DISTILLATION
Details
distilled under vacuum
CUSTOM
Type
CUSTOM
Details
to give crude product which
CUSTOM
Type
CUSTOM
Details
was purified over column chromatography
DISTILLATION
Type
DISTILLATION
Details
The collected fractions were distilled

Outcomes

Product
Name
Type
product
Smiles
BrC1C(C2=CC=C(C(=C2C1)OC)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.2 g
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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